2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound (CAS: 873080-68-3, molecular formula: C₁₈H₂₁N₃O₂S, molecular weight: 343.44 g/mol) features a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5, linked via an acetamide bridge to a 4,6-dimethylbenzofuran moiety . The benzofuran group contributes aromaticity and lipophilicity, while the thiadiazole ring enhances electronic interactions, making it a candidate for pharmacological or agrochemical applications.
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H19N3O2S/c1-9(2)16-19-20-17(23-16)18-14(21)7-12-8-22-13-6-10(3)5-11(4)15(12)13/h5-6,8-9H,7H2,1-4H3,(H,18,20,21) |
InChI Key |
VFQJSCKTAOFVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=NN=C(S3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran and thiadiazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and thiadiazole rings can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1,3,4-Thiadiazole-Acetamide Derivatives
Several analogs share the N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide scaffold but differ in substituents (Table 1):
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorobenzylthio in 5e/5j ) may enhance thermal stability (higher melting points).
- Biological Activity: Compound 4y , with a thiadiazol-thio-p-tolylamino side chain, exhibits potent anticancer activity, highlighting the importance of aromatic and hydrogen-bonding motifs. The target’s benzofuran group may similarly modulate interactions with hydrophobic enzyme pockets.
- Agrochemical vs. Pharmaceutical Applications: Flufenacet demonstrates that trifluoromethyl and aryloxy groups on thiadiazole favor herbicidal use, whereas amino or phenoxy substituents (as in 5e/5j) are explored for medicinal chemistry.
Benzofuran vs. Benzothiazole Derivatives
highlights two benzothiazole-containing thiadiazole-acetamides with 100% anticonvulsant efficacy in the MES model:
2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide .
Comparison with Target Compound :
- Aromatic Systems : The target’s 4,6-dimethylbenzofuran is less polar than benzothiazoles, which may reduce solubility but improve membrane permeability.
- Substituent Positioning : The 4,6-dimethyl groups on benzofuran could hinder metabolic degradation compared to the nitro or methoxy groups on benzothiazole analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
